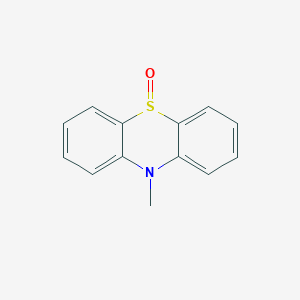

10H-Phenothiazine, 10-methyl-, 5-oxide

Übersicht

Beschreibung

10H-Phenothiazine, 10-methyl-, 5-oxide: is an organic compound with the molecular formula C14H13NOS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-methyl-, 5-oxide typically involves the oxidation of 10-methylphenothiazine. A common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxide group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced back to 10-methylphenothiazine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

- Various substituted phenothiazines from electrophilic substitution .

Sulfoxides and sulfones: from oxidation.

10-methylphenothiazine: from reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

10H-Phenothiazine, 10-methyl-, 5-oxide has the molecular formula and a molecular weight of approximately 229.3 g/mol. It features a tricyclic structure composed of two benzene rings linked by a thiazine ring, with an oxide group at the 5-position. This structural configuration contributes to its diverse reactivity and biological interactions.

Medicinal Chemistry

The compound is primarily recognized for its role in the pharmaceutical industry, particularly in the development of antipsychotic drugs . Derivatives of phenothiazine are known to interact with neurotransmitter receptors, making them effective in treating psychiatric disorders. For instance:

- Antipsychotic Agents : Compounds derived from phenothiazine have been used to create medications such as chlorpromazine and thioridazine, which are effective in managing schizophrenia and other mental health conditions .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, potentially neutralizing free radicals and protecting cells from oxidative stress .

Photochemotherapy

The compound's ability to act as a photosensitizer makes it relevant in cancer treatment protocols. In photochemotherapy, phenothiazines are utilized to enhance the efficacy of light-based treatments by generating reactive oxygen species upon light activation . This application is supported by studies demonstrating that phenothiazine derivatives can effectively facilitate oxidative coupling reactions under visible light.

Materials Science

In the field of materials science, particularly in optoelectronics , derivatives of phenothiazine are employed as donor units in the design of conjugated donor–acceptor materials. These materials are crucial for developing efficient optoelectronic devices such as organic solar cells and light-emitting diodes (LEDs) .

Polymer Chemistry

The compound serves as a stabilizer in polymer production, preventing unwanted polymerization reactions. Its use in this context helps maintain the integrity of polymer materials during processing .

Case Studies

Several studies have highlighted the effectiveness of phenothiazines in various applications:

- Antipsychotic Efficacy : A clinical trial demonstrated the efficacy of chlorpromazine derivatives in reducing symptoms of schizophrenia compared to placebo controls .

- Photodynamic Therapy : Research showed that phenothiazines significantly improved tumor response rates when combined with light therapy, suggesting their potential role as adjunctive agents in cancer treatment .

- Optoelectronic Devices : Studies on phenothiazine-based materials revealed enhanced performance metrics in organic solar cells due to improved charge transport properties .

Wirkmechanismus

The mechanism of action of 10H-Phenothiazine, 10-methyl-, 5-oxide involves its interaction with biological membranes and enzymes. It can act as an antioxidant in aqueous solutions, neutralizing free radicals. in lipid environments, it can form stable phenothiazinyl radicals, which exhibit prooxidant activity and can be toxic to cells .

Vergleich Mit ähnlichen Verbindungen

- 10-Methylphenothiazine

- Phenothiazine

- Promethazine

- Ethopropazine

- Dimethoxanate

Comparison: 10H-Phenothiazine, 10-methyl-, 5-oxide is unique due to the presence of the oxide group at the 5-position, which imparts distinct chemical and biological properties. Unlike its parent compound, 10-methylphenothiazine, the oxide derivative exhibits both antioxidant and prooxidant activities depending on the environment. This dual behavior makes it particularly interesting for research in oxidative stress and related fields .

Biologische Aktivität

10H-Phenothiazine, 10-methyl-, 5-oxide is a derivative of phenothiazine known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes. It exhibits antioxidant properties and can influence various cellular pathways. Key mechanisms include:

- Antioxidant Activity : The compound acts as a free radical scavenger, protecting cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Neuroprotective Effects : Studies indicate potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Structure-Activity Relationships

The structure of this compound significantly influences its biological activity. Modifications to the phenothiazine scaffold can enhance potency and selectivity against specific targets. For instance:

- Nitrogen Substitution : Incorporating nitrogen into the phenothiazine framework has been associated with increased selectivity for HDAC6 over other HDAC isoforms .

- Methylation Effects : Methyl groups at specific positions can enhance the compound's binding affinity to targets while also affecting its pharmacokinetic properties .

Case Studies

Several studies have highlighted the biological efficacy of this compound across various applications:

- HDAC Inhibition : Research demonstrated that derivatives of phenothiazine can selectively inhibit HDAC6 with high potency (IC50 values in the low nanomolar range). Notably, compounds with additional nitrogen atoms showed up to a 500-fold selectivity for HDAC6 compared to other isoforms .

- Neuroinflammatory Responses : In vitro studies on BV-2 microglial cells revealed that certain derivatives exhibit anti-inflammatory properties, reducing the expression of inflammatory markers at concentrations as low as 0.01 μM .

- Anticancer Activity : The compound's ability to modulate gene expression through HDAC inhibition suggests potential applications in cancer therapy. A study indicated that it could induce apoptosis in cancer cell lines by altering acetylation levels of histones and non-histone proteins .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

10-methylphenothiazine 5-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDKIVXVUWRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944991 | |

| Record name | 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-09-5 | |

| Record name | 10-Methylphenothiazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.